Procarbazine hydrochloride
Overview
Description
Procarbazine hydrochloride is a chemotherapy medication primarily used for the treatment of Hodgkin’s lymphoma and certain brain cancers such as glioblastoma multiforme . It belongs to the class of alkylating agents, which are known for their ability to add alkyl groups to many electronegative groups under conditions present in cells . This compound is often used in combination with other chemotherapeutic agents to enhance its efficacy .
Mechanism of Action
Target of Action
Procarbazine hydrochloride is an antineoplastic agent . It is known to inhibit protein, rna, and dna synthesis .
Mode of Action
Procarbazine is a methylhydrazine derivative cytostatic agent with weak MAOI activity . It inhibits the transmethylation of methionine into transfer ribonucleic acid (RNA), thus suppressing deoxyribonucleic acid (DNA), RNA, and protein synthesis . This inhibition disrupts the normal function of the cell, leading to cell death .
Biochemical Pathways
By inhibiting protein, rna, and dna synthesis, it disrupts the normal cell cycle, particularly the s phase . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Procarbazine is typically taken orally . It is metabolized in the liver and kidneys, and has an elimination half-life of 10 minutes . The drug is excreted through the kidneys
Result of Action
The primary result of procarbazine’s action is the death of rapidly dividing cells, such as those found in cancers . This makes it effective in the treatment of various forms of cancer, including Hodgkin’s disease and brain cancers .
Action Environment
The efficacy and stability of procarbazine can be influenced by various environmental factors. Additionally, procarbazine is known to harm the baby if used during pregnancy .
Biochemical Analysis
Biochemical Properties
Procarbazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary actions is the inhibition of protein, RNA, and DNA synthesis. This compound inhibits the transmethylation of methyl groups of methionine into transfer RNA (t-RNA), which is crucial for protein synthesis . This inhibition leads to the cessation of protein synthesis and consequently affects DNA and RNA synthesis. Additionally, this compound may directly alkylate and methylate DNA, causing chromosomal breaks and interfering with the replication process .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of essential macromolecules such as proteins, RNA, and DNA. This inhibition disrupts cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause a reduction in leukocytes, platelets, and neutrophils, leading to increased susceptibility to infections . Furthermore, it has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby contributing to its antineoplastic effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It is metabolized primarily in the liver and kidneys, where it undergoes auto-oxidation to form an azo derivative with the release of hydrogen peroxide . This azo derivative isomerizes to the hydrazone, which, upon hydrolysis, splits into a benzylaldehyde derivative and methylhydrazine . This compound inhibits DNA, RNA, and protein synthesis by inhibiting the transmethylation of methionine into transfer RNA . Additionally, it may directly damage DNA through alkylation, leading to chromosomal breaks and interference with the replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. This compound is rapidly and completely absorbed, with a half-life of approximately 10 minutes . It is metabolized primarily in the liver and kidneys, and its degradation products include hydrogen peroxide, benzylaldehyde, and methylhydrazine . Long-term studies have shown that this compound can induce genotoxic effects, such as chromosomal breaks and mutations, which may persist even after the cessation of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased toxicity and adverse effects. In MutaMouse transgenic rodents, oral exposure to this compound at doses of 6.25, 12.5, and 25 mg/kg/day for 28 consecutive days resulted in significant dose-related induction of micronuclei in both immature and mature erythrocytes . Additionally, elevated mutant frequencies were observed in bone marrow and blood samples collected after treatment, indicating the genotoxic potential of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of procarbazine hydrochloride involves the reaction of 1-methyl-2-(p-isopropylcarbamoyl)benzylhydrazine with hydrochloric acid . The process typically requires precise control of temperature and pH to ensure the correct formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced control mechanisms to ensure purity and yield. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: Procarbazine hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be auto-oxidized to form an azo derivative with the release of hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield various hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Major Products Formed: The major products formed from these reactions include azo derivatives, hydrazones, and benzylaldehyde derivatives .
Scientific Research Applications
Procarbazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of alkylation and the effects of alkylating agents on DNA.
Biology: Researchers use it to investigate the cellular responses to DNA damage and repair mechanisms.
Comparison with Similar Compounds
Chlormethine: Another alkylating agent used in combination with procarbazine hydrochloride for treating Hodgkin’s lymphoma.
Vincristine: Often used alongside this compound in chemotherapeutic regimens.
Lomustine: Used in combination with this compound for treating brain cancers.
Uniqueness: this compound is unique in its ability to inhibit the synthesis of DNA, RNA, and proteins through transmethylation, a mechanism not commonly seen in other alkylating agents . This unique mechanism makes it a valuable component of combination chemotherapy regimens, enhancing the overall efficacy of cancer treatment .
Properties
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJYEZSLHIUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O.ClH, C12H20ClN3O | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
671-16-9 (Parent) | |
Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701 | |
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DSSTOX Substance ID |
DTXSID3021190 | |
Record name | Procarbazine hydrochloride | |
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Molecular Weight |
257.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
366-70-1 | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Procarbazine hydrochloride | |
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Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Procarbazine hydrochloride | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77213 | |
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Record name | Procarbazine hydrochloride | |
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Record name | Procarbazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | PROCARBAZINE HYDROCHLORIDE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH0NPH5ZX8 | |
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Melting Point |
433 °F (decomposes) (NTP, 1992) | |
Record name | PROCARBAZINE HYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20952 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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